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Introduction and Drug Profile

TAS0728 is an orally available, small-molecule therapeutic agent that functions as a covalent-binding

inhibitor selectively targeting the Human Epidermal Growth Factor Receptor 2 (HER2). Its molecular

formula is C₂₆H₃₂N₈O₃ with a molecular weight of 504.58 g/mol and a CAS Registry Number of 2088323-

16-2 [1]. Unlike conventional reversible kinase inhibitors, TAS0728 forms a covalent bond with cysteine

805 (C805) in the ATP-binding pocket of HER2, resulting in sustained and irreversible kinase inhibition [2].

This mechanism provides prolonged target suppression that persists even after drug clearance, potentially

overcoming certain resistance mechanisms that limit the efficacy of reversible inhibitors.

The development of TAS0728 was motivated by the need for HER2-selective inhibitors that avoid the

dose-limiting toxicities associated with pan-ErbB inhibitors, particularly those inhibiting the epidermal

growth factor receptor (EGFR). Traditional HER2 inhibitors such as afatinib and neratinib demonstrate

significant EGFR inhibition, leading to severe skin toxicities and gastrointestinal adverse events including

Grade 3 or 4 diarrhea [3]. TAS0728 was specifically engineered to have high specificity for HER2 over

wild-type EGFR, potentially offering an improved therapeutic window for treating HER2-driven

malignancies [2].

Despite promising preclinical data, the clinical development of TAS0728 was discontinued following a

Phase I trial (NCT03410927) that identified unacceptable toxicity profiles, including Grade 3 diarrhea and a
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fatal cardiac arrest event [3] [4]. Nevertheless, the compound remains valuable as a research tool for

investigating HER2 signaling biology and developing covalent inhibition strategies, with comprehensive

experimental protocols provided herein for research applications.

Mechanism of Action and Signaling Pathways

TAS0728 exerts its antitumor effects through irreversible inhibition of HER2 kinase activity, which

subsequently disrupts downstream oncogenic signaling pathways. The compound's covalent binding to C805

in the HER2 kinase domain results in prolonged suppression of kinase activity that is not competitive with

ATP concentrations, enabling sustained pathway suppression even in environments with high ATP levels [2].

This covalent binding mechanism differentiates TAS0728 from reversible inhibitors like lapatinib and may

contribute to its efficacy in settings of acquired resistance to other HER2-targeted therapies.

Following HER2 inhibition, TAS0728 effectively suppresses phosphorylation of HER3 and key

downstream effectors including AKT and MAPK, ultimately inducing apoptosis in HER2-amplified cancer

cells [2]. The exceptional selectivity of TAS0728 for HER2 over EGFR (approximately 5-fold higher

selectivity for HER2) underlies its potential for reduced dermatologic and gastrointestinal toxicities

compared to pan-ErbB inhibitors [3] [2]. In preclinical models of tumors with acquired resistance to

trastuzumab/pertuzumab or T-DM1, HER2-HER3 phosphorylation was retained, and switching to TAS0728

produced significant antitumor effects associated with HER2-HER3 signal inhibition, suggesting that tumors

resistant to antibody-based HER2 therapies remain dependent on oncogenic HER2-HER3 signaling [5].

The diagram below illustrates the mechanistic pathway of TAS0728 and its effect on HER2-driven

oncogenic signaling:
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Figure 1: TAS0728 Mechanism of Action: Covalent binding to HER2 inhibits dimerization and downstream

signaling, leading to apoptosis.

Preclinical Profiling and Efficacy Data

In Vitro Selectivity and Potency

TAS0728 demonstrates nanomolar potency against HER2 with high selectivity across the kinome.

Biochemical assays revealed that TAS0728 effectively inhibits HER2 kinase activity with an IC₅₀ of 13 nM,

while showing significantly reduced activity against wild-type EGFR (IC₅₀ of 65 nM) [1]. This selectivity
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profile represents a substantial improvement over earlier generation HER2 inhibitors that concurrently

inhibit EGFR, contributing to manageable toxicity. Cellular assays using MCF10A cells engineered to

express various mutated HER2 genes confirmed that TAS0728 potently inhibits phosphorylation of both

wild-type and mutated HER2, demonstrating its potential utility across various HER2 alterations [2].

Table 1: In Vitro Kinase Inhibition Profile of TAS0728

Kinase Target IC₅₀ (nM) Clinical Relevance

HER2 (human) 36 Primary target, multiple cancer types

HER4 8.5 Potential role in HER2 signaling complexes

BMX kinase 4.9 Off-target, uncertain significance

JAK3 33 Off-target, potential immunomodulatory effects

BLK 31 Off-target, uncertain significance

SLK 25 Off-target, uncertain significance

EGFR 65 Related target, explains reduced toxicity

LOK 86 Off-target, uncertain significance

Source: [1] [6]

In Vivo Efficacy Models

TAS0728 demonstrated significant antitumor activity across multiple xenograft models representing

various HER2-driven malignancies. In BT-474 and NCI-N87 breast and gastric cancer xenograft models,

TAS0728 administration resulted in dose-dependent tumor regression associated with sustained

suppression of pHER2, pHER3, pAKT, and pMAPK [2]. Notably, the compound showed activity in patient-

derived xenograft (PDX) models established from breast cancer cases refractory to both

trastuzumab/pertuzumab and T-DM1, suggesting its potential utility in treatment-resistant settings [5].
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A particularly compelling application emerged from novel resistance models developed to simulate acquired

resistance to established HER2-targeted therapies. When tumors acquired resistance to

trastuzumab/pertuzumab combination therapy or T-DM1 through continuous in vivo exposure, switching to

TAS0728 monotherapy produced significant antitumor effects and inhibition of HER2-HER3 signaling

without evidence of alternative receptor tyrosine kinase activation [5]. This indicates that tumors resistant to

antibody-based HER2 targeting remain dependent on HER2 signaling and are vulnerable to HER2 kinase

inhibition.

Table 2: In Vivo Efficacy of TAS0728 in Preclinical Models

Cancer Model Type
Dosing
Regimen

Treatment
Duration

Outcome

NCI-N87 Xenograft Gastric

cancer

60

mg/kg/day,
oral

3 weeks Tumor regression

BT-474 Xenograft Breast
cancer

40
mg/kg/day,

oral

4 weeks Tumor regression

Trastuzumab/Pertuzumab-
Resistant NCI-N87

Acquired

resistance

60

mg/kg/day,
oral

3 weeks Significant tumor

growth inhibition

T-DM1-Resistant NCI-N87 Acquired
resistance

60
mg/kg/day,

oral

3 weeks Significant tumor
growth inhibition

HER2-driven Peritoneal
Dissemination

Metastatic

model

30

mg/kg/day,
oral

Until

morbidity

Survival benefit

without evident
toxicity

Source: [5] [2]

Clinical Evaluation and Safety Profile
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Phase I Trial Design and Patient Population

The first-in-human Phase I study (NCT03410927) was an open-label, dose-escalation trial designed to

evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of TAS0728 in patients with

advanced solid tumors harboring HER2 or HER3 abnormalities [3]. The study employed a standard 3+3

design with planned dose escalation from 50 mg to 800 mg twice daily (BID) in 21-day cycles. Eligible

patients included adults with histologically confirmed, locally advanced, recurrent, or metastatic solid tumors

with HER2 or HER3 overexpression, amplification, or mutation who had progressed on standard therapies or

for whom no standard therapy existed [3] [4].

Patient enrollment criteria required documented HER2/HER3 aberrations determined by local laboratory

testing, measurable or evaluable disease per RECIST 1.1, Eastern Cooperative Oncology Group (ECOG)

performance status of 0-1, and adequate organ function [3]. Notably, patients could have received up to two

different forms of prior anti-HER2 therapy (up to four lines for breast cancer), making this a heavily

pretreated population reflecting the intended use in treatment-resistant disease.

Safety Findings and Trial Termination

The Phase I trial enrolled 19 patients across dose levels of 50, 100, 150, and 200 mg BID before study

termination due to safety concerns [3]. Dose-limiting toxicities (DLTs) emerged at the 200 mg BID dose

level, where two cases of Grade 3 diarrhea were observed, both lasting >48 hours and unresponsive to

aggressive antidiarrheal treatment [3]. After dose de-escalation to 150 mg BID, another DLT of Grade 3

diarrhea occurred in one patient. Most significantly, at the 150 mg BID dose level, one patient experienced

fatal cardiac arrest after receiving one cycle (21 days) of TAS0728 [3]. Although the exact etiology

remained unclear, investigators could not exclude a causal relationship to TAS0728 due to temporal

association.

The trial was subsequently terminated after determination that the overall risk-benefit profile no longer

favored continued dose escalation, and the maximum tolerated dose (MTD) was not established [3] [4]. This

decision highlights the challenges in developing HER2-targeted kinase inhibitors with sufficient therapeutic

windows, despite preclinical selectivity promises.
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Efficacy Observations

Despite the limited patient numbers due to early termination, preliminary efficacy signals were observed in

some patients. Among 14 patients evaluable for treatment response, two partial responses were documented

according to RECIST 1.1 criteria [3] [7]. These responses provided clinical proof-of-concept for HER2

inhibition with TAS0728, supporting the robust antitumor activity observed in preclinical models. The

specific tumor types and molecular alterations in responding patients were not detailed in the available

reports, preventing subgroup analyses to identify potential predictive biomarkers.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Purpose: To evaluate the potency and selectivity of TAS0728 against a panel of purified kinases. This

protocol enables quantitative assessment of kinase inhibition and determination of IC₅₀ values [2] [6].

Materials:

TAS0728: Prepare 10 mM stock solution in DMSO, store at -20°C
Kinase enzyme panel (include HER2, EGFR, HER4, and other relevant kinases)

Corresponding kinase substrates and cofactors
ATP solution

Detection reagents compatible with assay format (e.g., luminescence, fluorescence)

Procedure:

Reaction Setup: In a 96-well plate, add serial dilutions of TAS0728 (typically from 10 μM to 0.1 nM

final concentration in 1:3 or 1:4 dilutions) to reaction buffer containing the kinase enzyme.
ATP Kinase Reaction: Initiate the kinase reaction by adding ATP (at Km concentration for each

specific kinase) and substrate. Include DMSO-only controls for uninhibited reaction and no-enzyme
controls for background subtraction.

Incubation: Incubate the reaction at room temperature for 60 minutes, ensuring linear reaction
kinetics.

Detection: Add detection reagents according to manufacturer instructions (e.g., ADP-Glo Kinase
Assay or similar).
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Data Analysis: Measure signal and calculate percent inhibition relative to uninhibited controls. Plot

dose-response curves and determine IC₅₀ values using four-parameter logistic nonlinear regression.

Technical Notes:

Maintain DMSO concentration constant (<1%) across all samples

Perform experiments in triplicate to ensure statistical reliability
Include reference inhibitors as assay controls

For covalent inhibitors like TAS0728, consider pre-incubation time with enzyme before ATP addition

Cell-Based Phosphorylation Inhibition Assay

Purpose: To assess the cellular potency of TAS0728 in inhibiting HER2 phosphorylation and downstream

signaling pathway components in HER2-amplified cancer cell lines [2].

Materials:

HER2-amplified cell line (e.g., NCI-N87, BT-474, SK-BR-3)
Cell culture medium and supplements

TAS0728: Prepare 10 mM stock in DMSO
Phospho-HER2 (Tyr1196) antibody

Phospho-HER3 (Tyr1289) antibody
Phospho-AKT (Ser473) antibody

Phospho-p44/42 MAPK (Thr202/Tyr204) antibody
Corresponding total protein antibodies

Cell lysis buffer with protease and phosphatase inhibitors
Western blot or ELISA equipment

Procedure:

Cell Plating: Seed cells in 6-well or 12-well plates at appropriate density to reach 70-80% confluence
at treatment.

Serum Starvation: Culture cells in serum-free medium for 16-24 hours before treatment to minimize
basal signaling.

Compound Treatment: Treat cells with TAS0728 at concentrations ranging from 1 nM to 10 μM for
2-4 hours.

Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine protein concentration using BCA or Bradford assay.

Signal Detection: Analyze phospho-protein levels by Western blotting or ELISA.
Data Analysis: Quantify band intensities and calculate IC₅₀ values for phosphorylation inhibition.
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Technical Notes:

Include vehicle (DMSO) controls and positive controls (e.g., known HER2 inhibitors)
Assess cell viability concurrently to ensure phosphorylation changes are not due to cytotoxicity

Time-course experiments may provide insights on duration of inhibition

In Vivo Efficacy Study in Xenograft Models

Purpose: To evaluate the antitumor activity of TAS0728 in mouse xenograft models bearing HER2-

dependent tumors [5] [2].

Materials:

Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
HER2-positive cancer cells (e.g., NCI-N87, BT-474)

TAS0728 formulation: 0.1 N HCl with 0.5% hydroxypropyl methylcellulose (HPMC)
Calipers for tumor measurement

Equipment for blood collection and tissue processing

Procedure:

Tumor Implantation: Subcutaneously inject 5×10⁶ cells mixed with Matrigel into the flank of mice.

Randomization: When tumors reach 100-200 mm³, randomize mice into treatment groups (n=6-10
per group).

Dosing: Administer TAS0728 orally at predetermined doses (e.g., 30, 60 mg/kg/day) or vehicle
control.

Tumor Monitoring: Measure tumor dimensions and body weight 2-3 times weekly.
Endpoint Analysis: After 3-4 weeks of treatment, collect tumors for pharmacodynamic analysis

(phosphoprotein assessment) and histopathological examination.
Data Analysis: Calculate tumor volume (length × width² / 2) and express results as treated versus

control (T/C) ratio or tumor growth inhibition.

Technical Notes:

Include reference anti-HER2 agent (e.g., trastuzumab) as positive control

For resistance models, establish resistance first by continuous treatment with antibody-based agents
until relapse, then switch to TAS0728
Monitor animals closely for signs of toxicity (weight loss, behavior changes)

The experimental workflow for evaluating TAS0728 efficacy is summarized below:
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Study Design

In Vitro Profiling
• Kinase selectivity panel
• Cellular phosphorylation

• Cytotoxicity assays

In Vivo Model Establishment
• Cell line/PDX implantation
• Treatment randomization

• Dose regimen optimization

Compound Administration
• Oral gavage (BID dosing)

• Vehicle control groups
• Reference comparators

Tumor & Toxicity Monitoring
• Tumor volume measurements

• Body weight tracking
• Clinical observations

Endpoint Analysis
• Tumor growth inhibition

• Pharmacodynamic markers
• Histopathology

Click to download full resolution via product page

Figure 2: TAS0728 Efficacy Evaluation Workflow: Comprehensive testing from in vitro profiling to in vivo

analysis.

Research Applications and Conclusions

Despite the discontinuation of its clinical development, TAS0728 remains a valuable research tool for

several investigative applications. The compound provides a selective HER2 inhibition platform for

dissecting HER2-specific signaling pathways without the confounding effects of concurrent EGFR inhibition
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[2]. This selectivity makes it particularly useful for studying the distinct biological functions of HER2

compared to other ErbB family members in normal and malignant contexts.

Additionally, TAS0728 serves as an effective probe compound for investigating mechanisms of resistance

to antibody-based HER2 therapies. Preclinical evidence demonstrates that tumors with acquired resistance to

trastuzumab/pertuzumab or T-DM1 remain dependent on HER2-HER3 signaling and show sensitivity to

TAS0728 [5]. This suggests that HER2 kinase inhibition may overcome certain resistance mechanisms to

antibody-based therapies, providing insights for developing sequential or combination treatment strategies.

The covalent binding mechanism of TAS0728 also offers opportunities to study irreversible kinase

inhibition strategies and their potential advantages in achieving sustained pathway suppression and

circumventing resistance mediated by ATP-competitive mutations [2]. Researchers can utilize TAS0728 as a

structural template for designing next-generation covalent inhibitors with improved selectivity and safety

profiles.

In conclusion, while TAS0728 demonstrated unacceptable toxicity in clinical testing, its preclinical profile as

a selective, covalent HER2 inhibitor with activity in treatment-resistant models provides significant

scientific value. The comprehensive protocols outlined herein enable researchers to utilize this compound for

investigating HER2 biology and developing improved therapeutic approaches for HER2-driven

malignancies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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